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Abstract
BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide

(MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide

provides a comprehensive overview of the discovery and initial characterization of BPR1M97,

summarizing its in vitro and in vivo pharmacological properties. The data presented herein

demonstrate that BPR1M97 is a potent antinociceptive agent with a potentially safer side-effect

profile compared to traditional opioids like morphine. This document includes quantitative data,

detailed experimental methodologies, and visual representations of its mechanism and

experimental evaluation.

Introduction
The search for potent analgesics with reduced adverse effects, such as respiratory depression,

constipation, and addiction potential, remains a significant challenge in pain management.

Traditional opioids primarily target the MOP receptor, which, while effective for analgesia, also

mediates the undesirable side effects. A promising strategy to overcome these limitations is the

development of ligands that co-target other receptors involved in pain modulation. The NOP

receptor has emerged as a key target, as its activation can produce analgesia with a distinct

and potentially safer pharmacological profile.
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BPR1M97 was identified as a dual MOP/NOP receptor agonist with the potential to provide

robust pain relief while mitigating the liabilities of conventional opioids. This guide details the

initial scientific findings that characterize its unique pharmacological profile.

In Vitro Characterization
The in vitro pharmacology of BPR1M97 was assessed through a series of assays to determine

its binding affinity and functional activity at both the MOP and NOP receptors.

Receptor Binding Affinity
Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of

BPR1M97 for the human MOP and NOP receptors.

Compound MOP Ki (nM)[1] NOP Ki (nM)[1]

BPR1M97 1.8 4.2

Table 1: Receptor Binding

Affinities of BPR1M97

Functional Activity
The functional activity of BPR1M97 was evaluated using cell-based assays to measure its

effects on G-protein signaling and β-arrestin recruitment.

Cyclic Adenosine Monophosphate (cAMP) Production: BPR1M97 demonstrated full agonist

activity at MOP-expressing cells in cAMP production assays.[2] At the NOP receptor, it also

behaved as a full agonist for the G-protein pathway.[2]

β-Arrestin Recruitment: In β-arrestin recruitment assays, BPR1M97 acted as a full agonist at

the MOP receptor.[2] However, at the NOP receptor, it displayed G-protein bias, indicating a

preferential activation of the G-protein signaling cascade over the β-arrestin pathway.[2]

This G-protein bias at the NOP receptor is a key characteristic of BPR1M97 and may

contribute to its improved safety profile.
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In Vivo Characterization
A battery of in vivo studies in animal models was conducted to assess the antinociceptive

efficacy and side-effect profile of BPR1M97.

Antinociceptive Efficacy
The analgesic properties of BPR1M97 were evaluated in various pain models.

Assay Species
Route of
Administration

BPR1M97 ED50

Tail-Flick Test

(Thermal Pain)
Mouse Subcutaneous

127.1 ± 34.65 µg/kg[1]

[2]

Table 2: In Vivo

Antinociceptive

Efficacy of BPR1M97

BPR1M97 demonstrated potent antinociceptive effects, initiating a rapid analgesic response

within 10 minutes of subcutaneous injection and showing superior efficacy in a model of

cancer-induced pain compared to morphine.[2]

Side-Effect Profile
The side-effect profile of BPR1M97 was compared to that of morphine.

Respiratory and Cardiovascular Function: Unlike morphine, BPR1M97 caused less

respiratory and cardiovascular dysfunction.[2]

Gastrointestinal Function: BPR1M97 exhibited reduced inhibition of gastrointestinal transit

compared to morphine.[1]

Physical Dependence: In naloxone-precipitated withdrawal tests, BPR1M97 induced less

withdrawal jumping than morphine.[2]

Locomotor Activity: BPR1M97 was found to decrease global locomotor activity.[2]
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Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of BPR1M97
The following diagram illustrates the proposed signaling mechanism of BPR1M97 at the MOP

and NOP receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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